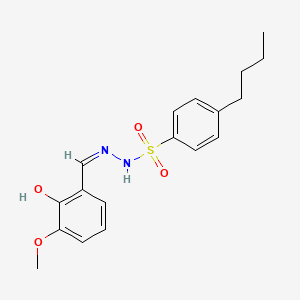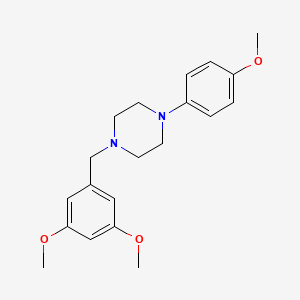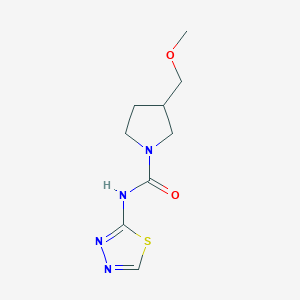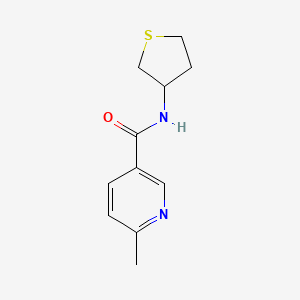
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide, also known as BHBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBM is a hydrazide derivative of sulfonamide and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to act through multiple pathways. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense. Additionally, 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress and damage. Additionally, 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its low toxicity, which makes it a safe compound to use in lab experiments. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide and its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide may also have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its antioxidant properties. Additionally, more studies are needed to investigate the anticancer activity of 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide and its potential use in cancer therapy.
Synthesemethoden
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-butylbenzenesulfonyl hydrazide in the presence of a catalyst. The reaction occurs in a solvent, such as ethanol or methanol, at room temperature. The resulting product is a yellow crystalline powder that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 4-butyl-N'-(2-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been studied for its anticancer activity, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-butyl-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-4-6-14-9-11-16(12-10-14)25(22,23)20-19-13-15-7-5-8-17(24-2)18(15)21/h5,7-13,20-21H,3-4,6H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLRREMEUHNWHO-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-{1-[(4-methoxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6044375.png)
![2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6044376.png)
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
![3,6-dibromo-4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6044382.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)

![2-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B6044418.png)

![N-(2-furylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6044423.png)
![methyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6044427.png)
![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)